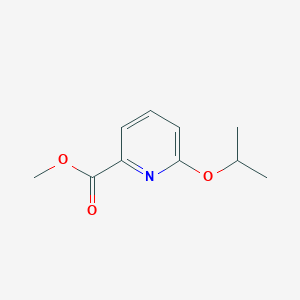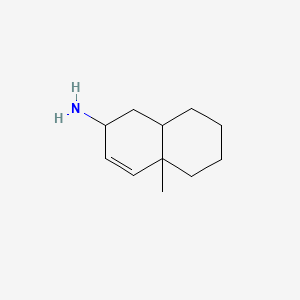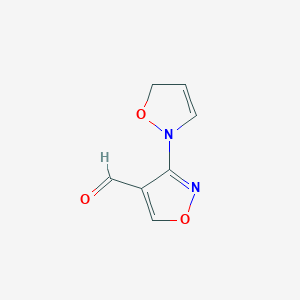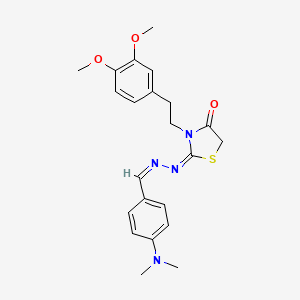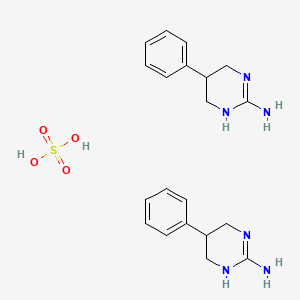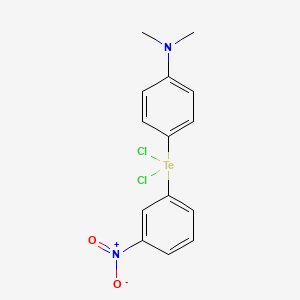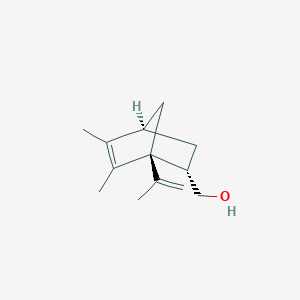
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound that is widely used in various chemical and biological applications. The compound’s structure includes an acridine core with sulfonamide, amino, and ethoxy groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate typically involves multiple steps, starting with the preparation of the acridine core The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
The amino and ethoxy groups are introduced through substitution reactions. For example, the amino group can be added via nucleophilic substitution using amines, while the ethoxy group can be introduced through etherification reactions using ethyl halides. The final step involves the formation of the monomethanesulfonate salt, which is achieved by reacting the compound with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, ethyl halides; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to various substituted acridine derivatives.
Applications De Recherche Scientifique
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
69220-47-9 |
|---|---|
Formule moléculaire |
C20H27N3O6S2 |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
9-amino-7-ethoxy-N,N-diethylacridine-2-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C19H23N3O3S.CH4O3S/c1-4-22(5-2)26(23,24)14-8-10-18-16(12-14)19(20)15-11-13(25-6-3)7-9-17(15)21-18;1-5(2,3)4/h7-12H,4-6H2,1-3H3,(H2,20,21);1H3,(H,2,3,4) |
Clé InChI |
XSKWGGSFCUZFBL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC2=C(C3=C(C=CC(=C3)OCC)N=C2C=C1)N.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


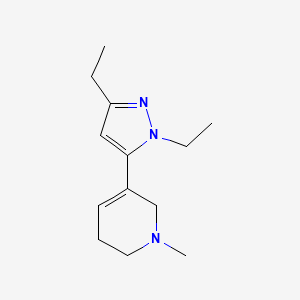

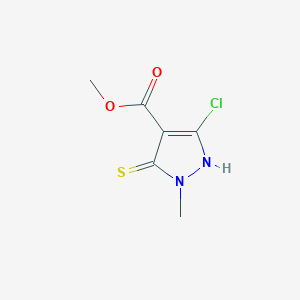
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
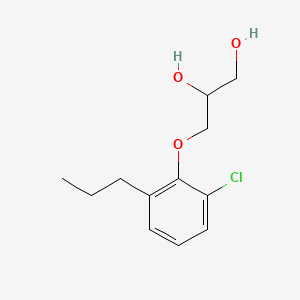
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
